DL-Methioninol
Overview
Description
Mechanism of Action
Target of Action
DL-Methioninol, also known as DL-Methionine, is an essential amino acid that plays a crucial role in many body functions . It is a principle supplier of sulfur, which prevents disorders of the hair, skin, and nails . It also helps lower cholesterol levels by increasing the liver’s production of lecithin, reduces liver fat, and protects the kidneys .
Mode of Action
It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress . This compound, being a precursor to L-cysteine, can help replenish the levels of glutathione, thereby reducing oxidative stress .
Biochemical Pathways
This compound is used for protein synthesis, including the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate . These compounds play vital roles in various biochemical pathways. For instance, SAMe is involved in methylation processes, while L-cysteine is a component of the antioxidant glutathione .
Pharmacokinetics
It is known that this compound is commonly found as a component in total parenteral nutrition, indicating that it can be effectively absorbed and utilized by the body .
Result of Action
The supplementation of this compound can lead to various molecular and cellular effects. For instance, in a study on Micropterus salmoides, it was found that this compound supplementation improved the intestinal antioxidant capacity by upregulating the NF-E2-related factor 2-mediated antioxidant factors and enzyme activities . It also exerted anti-inflammatory effects by upregulating nuclear factor kappa-B-mediated anti-inflammatory factors while downregulating pro-inflammatory factors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in industrial production, this compound is produced at three international hubs (Americas, Europe, and Asia) to maximize economies of scale and utilize robust processes . This clustering of production helps ensure the consistent quality and availability of this compound.
Biochemical Analysis
Biochemical Properties
DL-Methioninol is involved in several biochemical reactions, primarily due to its role as a sulfur-containing amino acid. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with methionine adenosyltransferase, which converts this compound into S-adenosylmethionine (SAM). SAM acts as a methyl donor in numerous methylation reactions, including DNA methylation and protein methylation . Additionally, this compound is involved in the transsulfuration pathway, where it is converted into cysteine through a series of enzymatic reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of proteins and other important molecules, such as glutathione, an antioxidant that protects cells from oxidative stress . This compound also affects cell signaling pathways by modulating the activity of enzymes and proteins involved in these pathways. For example, it can influence the NF-E2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a precursor for the synthesis of S-adenosylmethionine (SAM), which is involved in methylation reactions that regulate gene expression and protein function . This compound also participates in the transsulfuration pathway, leading to the production of cysteine and glutathione . These molecules play critical roles in maintaining cellular redox balance and protecting cells from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Studies have shown that this compound can maintain its stability under controlled conditions, but it may degrade over time if exposed to unfavorable conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can promote growth and improve antioxidant capacity by upregulating the expression of antioxidant genes . At high doses, this compound can cause adverse effects, such as acidification of the body and potential toxicity . It is important to carefully monitor and adjust the dosage to avoid these negative outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methionine cycle and the transsulfuration pathway . In the methionine cycle, this compound is converted into S-adenosylmethionine (SAM), which serves as a methyl donor in various methylation reactions . In the transsulfuration pathway, this compound is converted into cysteine, which is then used to synthesize glutathione and other important molecules . These pathways are essential for maintaining cellular homeostasis and regulating metabolic processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via amino acid transporters and distributed to different cellular compartments . Once inside the cell, this compound can be incorporated into proteins or converted into other molecules, such as S-adenosylmethionine (SAM) and cysteine . The distribution of this compound within the cell can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . It can be localized to specific compartments or organelles, such as the mitochondria, where it plays a role in maintaining cellular redox balance and protecting against oxidative stress . The localization of this compound within the cell can affect its activity and function, as well as its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Methioninol can be synthesized through several methods. One common approach involves the reduction of DL-methionine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of DL-methionine. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting product is then purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
DL-Methioninol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form methionine derivatives using reducing agents such as LiAlH4 or NaBH4.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methionine derivatives.
Substitution: Various substituted methioninol derivatives depending on the nucleophile used.
Scientific Research Applications
DL-Methioninol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in protein synthesis and as a precursor to other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and as a feed additive in animal nutrition
Comparison with Similar Compounds
Similar Compounds
DL-Methionine: A racemic mixture of D- and L-methionine, used as a dietary supplement and in animal feed.
L-Methionine: The naturally occurring isomer, essential for protein synthesis and various metabolic processes.
Hydroxy Analog of Methionine (HMTBA): A precursor to methionine, used in animal nutrition
Uniqueness
DL-Methioninol is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to act as a precursor to methionine and other biologically active compounds makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
2-amino-4-methylsulfanylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJGZAEWQQAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951606 | |
Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502-83-0, 16720-80-2, 2899-37-8 | |
Record name | Methioninol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(methylthio)-1-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16720-80-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHIONINOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the enantioseparation of DL-Methioninol challenging, and how does the research address this?
A1: Enantioseparation of β-amino alcohols like this compound has been challenging due to their low UV absorbance, making detection difficult. The research overcomes this by utilizing a novel chiral derivatizing reagent, benzimidazole-(S)-naproxen amide []. This reagent reacts with this compound to form diastereomers, which are then separated using High-Performance Liquid Chromatography (HPLC) and detected with high sensitivity due to the UV-active moiety introduced by the derivatizing agent.
Q2: What is the significance of achieving picomole detection limits for this compound enantiomers?
A2: The developed HPLC method achieves picomole detection limits for this compound enantiomers, representing a significant advancement []. This high sensitivity enables the analysis of trace amounts of these compounds, which could be crucial in various applications, including studying their biological activity, pharmacokinetic properties, and potential use as chiral building blocks in drug discovery.
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